LogP Differentiation: Ethyl 2,2-Difluoro-3-hydroxyhexanoate Occupies a Defined Intermediate Lipophilicity Window vs. Des‑Hydroxy and Des‑Fluoro Analogs
The target compound exhibits a computed logP of 1.35 . Its des‑hydroxy comparator ethyl 2,2‑difluorohexanoate (CAS 74106‑81‑3) has a logP of 2.38, i.e., 1.03 log units higher . The des‑fluoro comparator ethyl 3‑hydroxyhexanoate (CAS 2305‑25‑1) has a logP of 1.04, 0.31 log units lower . The intermediate lipophilicity of the target is crucial for balancing passive membrane permeability with aqueous solubility in drug‑design contexts.
| Evidence Dimension | Computed logP (XLogP3‑AA) |
|---|---|
| Target Compound Data | Ethyl 2,2‑difluoro‑3‑hydroxyhexanoate: logP = 1.35 |
| Comparator Or Baseline | Ethyl 2,2‑difluorohexanoate: logP = 2.38; Ethyl 3‑hydroxyhexanoate: logP = 1.04 |
| Quantified Difference | +1.03 (des‑hydroxy) and –0.31 (des‑fluoro) relative to the target |
| Conditions | Predicted XLogP3‑AA values extracted from authoritative compound databases |
Why This Matters
Lipophilicity is a primary driver of passive permeability, metabolic liability, and off‑target promiscuity; the target occupies a pharmaceutically attractive logP window that neither simple analog provides.
